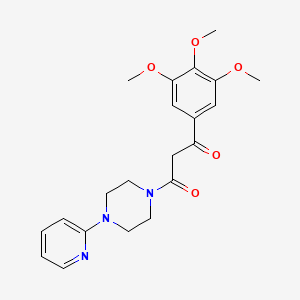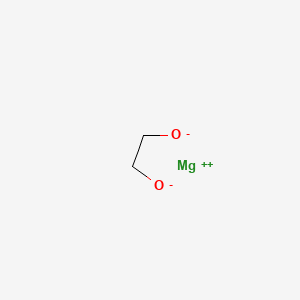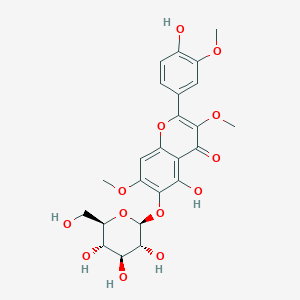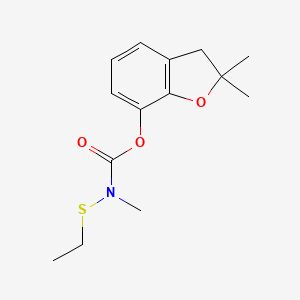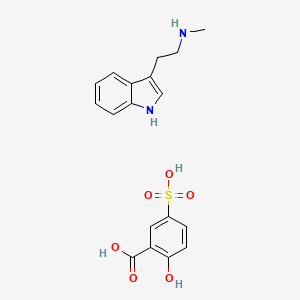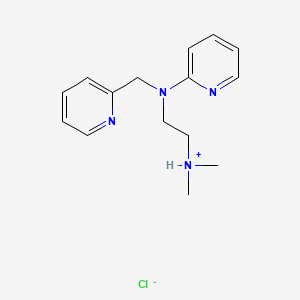
Ethylenediamine, N,N-dimethyl-N'-(2-pyridyl)-N'-(2-pyridylmethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride is a chemical compound known for its versatile applications in various fields of science and industry. This compound is characterized by its unique structure, which includes ethylenediamine and pyridyl groups, making it a valuable ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride typically involves the reaction of ethylenediamine with pyridine derivatives under controlled conditions. The process often requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The resulting product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Various halides or other nucleophiles; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, including substituted pyridines and ethylenediamine derivatives.
Applications De Recherche Scientifique
Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential as a chelating agent in biological systems, where it can bind to metal ions and affect their bioavailability.
Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations and as a diagnostic agent.
Industry: Utilized in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal ions, affecting their reactivity and interactions with other molecules. The compound’s structure allows it to form stable complexes, which can be used in various catalytic and analytical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-pyridylmethyl)amine: Similar in structure but lacks the ethylenediamine backbone.
2,2’-Dipicolylamine: Contains two pyridyl groups but differs in the arrangement of the nitrogen atoms.
α,α’-Iminodi(2-picoline): Another related compound with a different nitrogen arrangement.
Uniqueness
Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride is unique due to its combination of ethylenediamine and pyridyl groups, which provide a versatile framework for forming stable metal complexes. This makes it particularly valuable in coordination chemistry and various industrial applications.
Propriétés
Numéro CAS |
27439-44-7 |
|---|---|
Formule moléculaire |
C15H21ClN4 |
Poids moléculaire |
292.81 g/mol |
Nom IUPAC |
dimethyl-[2-[pyridin-2-yl(pyridin-2-ylmethyl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C15H20N4.ClH/c1-18(2)11-12-19(15-8-4-6-10-17-15)13-14-7-3-5-9-16-14;/h3-10H,11-13H2,1-2H3;1H |
Clé InChI |
NGPZCNYZRYAZBE-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCN(CC1=CC=CC=N1)C2=CC=CC=N2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


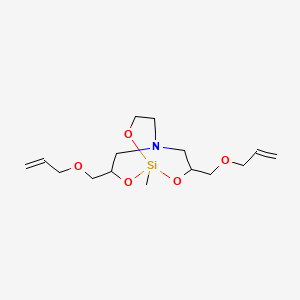
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)

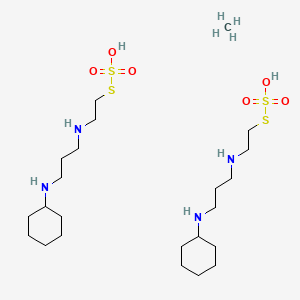
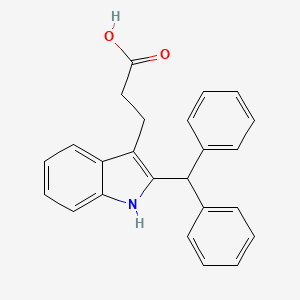

![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)
